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Compound of Interest

Compound Name: (2-lodo-6-methylphenyl)methanol
CAS No.: 1261794-19-7
Cat. No.: B2501801

Get Quote

Introduction & Strategic Utility

(2-lodo-6-methylphenyl)methanol (CAS: 1261794-19-7) is a highly versatile, multi-functional
building block utilized in advanced organic synthesis and pharmaceutical drug development[1].
Featuring a benzylic alcohol, a sterically demanding methyl group, and an iodine atom, this
compound provides orthogonal reactivity sites that allow chemists to perform sequential, highly
selective transformations.

It is particularly valuable in the synthesis of complex polycyclic frameworks—such as 1-
aminoindane derivatives via C(sp3)—H functionalization—and serves as a core structural motif
in the development of novel therapeutic agents, including Substituted Pyrrolotriazine USP7
inhibitors[2].

Chemical Properties & Specifications

To establish a baseline for reaction stoichiometry and handling, the fundamental
physicochemical properties of the building block are summarized below[1][3]:
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Property Value

Chemical Name (2-lodo-6-methylphenyl)methanol
Synonyms 2-lodo-6-methylbenzyl alcohol
CAS Number 1261794-19-7

Molecular Formula C8H9IO

Molecular Weight 248.06 g/mol

SMILES OCC1=C(C)C=CC=C1I

Mechanistic Insights & Causality (E-E-A-T)

The strategic value of (2-lodo-6-methylphenyl)methanol lies in its trifunctional nature, which
dictates specific experimental choices during synthetic route design:

e Hydroxyl Group (-OH): Serves as a primary handle for substitution. It can be
chemoselectively converted into a superior leaving group (e.g., a bromide via PBr3) to
facilitate nucleophilic attack by bulky amines[4].

o Aryl lodide (-1): lodine is an excellent leaving group for transition-metal-catalyzed cross-
coupling reactions. More importantly, it undergoes rapid, low-temperature halogen-metal
exchange with organolithium reagents (like n-BuLi). This allows for the regioselective
generation of an aryllithium intermediate that can be trapped by electrophiles (such as DMF)
to yield formylated derivatives[4].

o Methyl Group (-CH3): Provides essential steric hindrance. In [1,4]-hydride shift reactions, this
steric bulk is critical for suppressing unwanted intramolecular nucleophilic attacks and
enforcing the desired reactive conformation to achieve high yields of 1-aminoindane
derivatives.

Experimental Workflows & Protocols
Protocol A: Synthesis of 2-((Dibenzylamino)methyl)-3-
methylbenzaldehyde
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Context: This protocol describes the conversion of (2-lodo-6-methylphenyl)methanol into a
key aldehyde precursor required for the [1,4]-hydride shift-mediated synthesis of 1-
aminoindane derivatives[4].

Step-by-Step Methodology:

» Bromination (OH Activation): Dissolve (2-lodo-6-methylphenyl)methanol (1.0 eq) in
anhydrous THF under an argon atmosphere. Cool the solution to 0 °C. Add Phosphorus
tribromide (PBr3) (1.1 eq) dropwise.

o Causality: PBr3 chemoselectively converts the primary benzylic alcohol to a bromide via
an SN2 mechanism, providing an excellent leaving group for the subsequent amination
while leaving the sp2-hybridized aryl iodide untouched[4].

o Amination: To the crude benzyl bromide in a solvent mixture (e.g., THF/Toluene), add
Dibenzylamine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room
temperature until complete conversion is observed via TLC.

o Halogen-Metal Exchange: Isolate the intermediate amine and dissolve it in anhydrous THF.
Cool the reaction vessel strictly to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (n-
BuLi) (1.1 eq) dropwise.

o Causality: The ultra-low temperature (-78 °C) is critical. It kinetically favors the halogen-
metal exchange at the iodine atom over nucleophilic addition to the solvent or other
destructive side reactions.

o Formylation: After 30 minutes of stirring at -78 °C, add anhydrous N,N-Dimethylformamide
(DMF) (1.5 eq) to quench the highly nucleophilic aryllithium intermediate.

« |solation: Warm the mixture to room temperature, quench with saturated aqueous NH4CI to
neutralize the lithium salts, and extract with ethyl acetate to yield 2-
((dibenzylamino)methyl)-3-methylbenzaldehyde.

Pl 2-((Dibenzylamino)methyl)-

AMPRPN 1-/minoindane Derivative
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Synthetic workflow for 1-aminoindane derivatives via a[1,4]-hydride shift mechanism.

Protocol B: Preparation of Substituted Derivatives for
USP7 Inhibitors

Context: Substituted variants, such as (4-chloro-2-iodo-6-methylphenyl)methanol, are
synthesized as critical intermediates for pyrrolotriazine-based USP7 inhibitors[2][5].

Step-by-Step Methodology:

» Preparation: To a cooled (0 °C) solution of 4-chloro-2-iodo-6-methylbenzoic acid (1.33 g,
4.48 mmol) in dry THF (13 mL), add Borane dimethyl sulfide complex (BH3-DMS) (0.85 mL,
8.97 mmol) dropwise under an Argon atmosphere|[2].

o Causality: BH3-DMS is explicitly selected over stronger reducing agents like LiAIH4.
LiAIH4 carries a high risk of causing unwanted dehalogenation (especially of the labile aryl
iodide). Borane selectively reduces the carboxylic acid to the primary alcohol without
cleaving the C—I or C—Cl bonds[2][5].

e Reduction: Stir the mixture at 65 °C overnight to ensure the complete reduction of the
sterically hindered carboxylic acid.

e Quenching & Purification: Carefully quench the reaction with Methanol (MeOH) at 0 °C to
safely decompose excess borane reagent. Concentrate under reduced pressure and purify
via silica gel chromatography to isolate the target substituted methanol derivative.
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Synthetic pathway for USP7 inhibitor intermediates utilizing chemoselective reduction.

Quantitative Data Summary

The following table summarizes the expected yield ranges and the mechanistic rationale for
each key transformation involving this intermediate:
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. Reagents & . Key Mechanistic
Reaction Step Conditi Expected Yield o
onditions eature

Chemoselective OH

Bromination PBr3, THF, 0 °C 85 — 95% o
activation (SN2)
o Nucleophilic
Amination HN(Bn)2, DIPEA, RT 75 - 90% o
Substitution

] Kinetically controlled
) n-BuLi (-78 °C), then
Formylation 60 — 80% Halogen-Metal
DMF
Exchange

Chemoselective
COOH reduction

Acid Reduction BH3:-DMS, THF, 65°C > 80%
avoiding
dehalogenation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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